molecular formula C16H21NO2 B2802426 N-(3-Hydroxypropyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide CAS No. 2411267-79-1

N-(3-Hydroxypropyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide

Cat. No. B2802426
CAS RN: 2411267-79-1
M. Wt: 259.349
InChI Key: BKEKVBPKIPZYMI-UHFFFAOYSA-N
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Description

N-(3-Hydroxypropyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide, also known as HET0016, is a selective inhibitor of the enzyme 20-Hydroxyeicosatetraenoic acid (20-HETE) synthase. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in several diseases, including hypertension, cancer, and inflammation.

Mechanism of Action

N-(3-Hydroxypropyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide selectively inhibits the enzyme 20-HETE synthase, which is responsible for the synthesis of 20-HETE from arachidonic acid. 20-HETE is a potent vasoconstrictor and has been implicated in the pathogenesis of several diseases, including hypertension, cancer, and inflammation. By inhibiting the synthesis of 20-HETE, N-(3-Hydroxypropyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide can effectively reduce blood pressure, inhibit the growth and proliferation of cancer cells, and reduce inflammation.
Biochemical and Physiological Effects:
N-(3-Hydroxypropyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide has been shown to have several biochemical and physiological effects. Studies have demonstrated that N-(3-Hydroxypropyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide can effectively reduce blood pressure in hypertensive animal models. Additionally, N-(3-Hydroxypropyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. Furthermore, N-(3-Hydroxypropyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide has been demonstrated to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-(3-Hydroxypropyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide has several advantages as a research tool. It is a selective inhibitor of 20-HETE synthase, making it an ideal compound for studying the role of 20-HETE in disease pathogenesis. Additionally, N-(3-Hydroxypropyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide has been extensively studied and has a well-established mechanism of action. However, there are also limitations to using N-(3-Hydroxypropyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide in lab experiments. N-(3-Hydroxypropyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide has a short half-life and requires frequent dosing to maintain effective inhibition of 20-HETE synthase. Additionally, N-(3-Hydroxypropyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide has been shown to have off-target effects on other enzymes, which may complicate interpretation of research results.

Future Directions

There are several future directions for research on N-(3-Hydroxypropyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide. One potential application is in the treatment of hypertension, where N-(3-Hydroxypropyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide has shown promising results in animal models. Additionally, N-(3-Hydroxypropyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide may have potential therapeutic applications in cancer therapy and inflammation. Future research should focus on optimizing the dosing and delivery of N-(3-Hydroxypropyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide to maximize its therapeutic potential. Furthermore, additional studies are needed to fully understand the off-target effects of N-(3-Hydroxypropyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide and to develop more selective inhibitors of 20-HETE synthase.

Synthesis Methods

The synthesis of N-(3-Hydroxypropyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide involves the reaction of 1,2,3,4-tetrahydronaphthalen-1-ol with 3-chloro-2-hydroxypropylamine in the presence of triethylamine. The resulting intermediate is then reacted with prop-2-enoyl chloride to form N-(3-Hydroxypropyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide.

Scientific Research Applications

N-(3-Hydroxypropyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide has been extensively studied for its potential therapeutic applications in several diseases, including hypertension, cancer, and inflammation. Studies have shown that N-(3-Hydroxypropyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide can effectively reduce blood pressure in hypertensive animal models by inhibiting the synthesis of 20-HETE, a potent vasoconstrictor. Additionally, N-(3-Hydroxypropyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide has been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy. Furthermore, N-(3-Hydroxypropyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide has been demonstrated to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-(3-hydroxypropyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-2-16(19)17(11-6-12-18)15-10-5-8-13-7-3-4-9-14(13)15/h2-4,7,9,15,18H,1,5-6,8,10-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKEKVBPKIPZYMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N(CCCO)C1CCCC2=CC=CC=C12
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Hydroxypropyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide

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